Threonyltyrosyllysine
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Overview
Description
The compound H-THR-TYR-LYS-OH, also known as a tripeptide consisting of threonine, tyrosine, and lysine, is a small peptide with significant biological and chemical importance. Peptides like H-THR-TYR-LYS-OH are composed of amino acids linked by peptide bonds and play crucial roles in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-THR-TYR-LYS-OH typically involves solid-phase peptide synthesis (SPPS), a method introduced by Robert Bruce Merrifield in 1963. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (threonine) is attached to the resin.
Deprotection: The amino group of the attached amino acid is deprotected to allow the next amino acid to couple.
Coupling: The next amino acid (tyrosine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: The deprotection and coupling steps are repeated for the third amino acid (lysine).
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In industrial settings, the production of peptides like H-THR-TYR-LYS-OH is scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, allowing for the efficient and high-throughput synthesis of peptides. The use of pseudoproline derivatives can enhance synthetic efficiency by preventing aggregation and improving the solubility of the peptide during synthesis .
Chemical Reactions Analysis
Types of Reactions
H-THR-TYR-LYS-OH can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide.
Substitution: The amino groups of lysine can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for lysine modification.
Major Products Formed
Oxidation: Dityrosine and other oxidative derivatives.
Reduction: Reduced forms of the peptide.
Substitution: Modified peptides with various functional groups attached to lysine.
Scientific Research Applications
H-THR-TYR-LYS-OH has diverse applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Serves as a substrate for studying enzyme kinetics and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and biosensors.
Mechanism of Action
The mechanism of action of H-THR-TYR-LYS-OH depends on its specific application. In biological systems, it can interact with enzymes and receptors through its amino acid residues. For example, the tyrosine residue can participate in hydrogen bonding and hydrophobic interactions, while the lysine residue can form ionic bonds with negatively charged molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
H-ALA-GLY-LYS-OH: A tripeptide with alanine, glycine, and lysine.
H-SER-THR-LYS-OH: A tripeptide with serine, threonine, and lysine.
H-GLY-TYR-LYS-OH: A tripeptide with glycine, tyrosine, and lysine.
Uniqueness
H-THR-TYR-LYS-OH is unique due to the presence of threonine, tyrosine, and lysine, which confer specific chemical and biological properties. The hydroxyl group of threonine and the phenolic group of tyrosine allow for unique interactions and modifications that are not possible with other amino acids. Additionally, the basic nature of lysine provides opportunities for ionic interactions and modifications .
Properties
IUPAC Name |
6-amino-2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O6/c1-11(24)16(21)18(27)23-15(10-12-5-7-13(25)8-6-12)17(26)22-14(19(28)29)4-2-3-9-20/h5-8,11,14-16,24-25H,2-4,9-10,20-21H2,1H3,(H,22,26)(H,23,27)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEHCEOXPLASCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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